Chlorodimethylarsine
Description
Chlorodimethylarsine (chemical formula: (CH₃)₂AsCl, CAS registry number: 7537-27-7) is an organoarsenic compound characterized by a central arsenic atom bonded to two methyl groups and one chlorine atom. It is a colorless liquid with a molecular weight of 160.48 g/mol and is highly reactive due to the electronegative chlorine substituent. This compound is primarily synthesized via the reduction of trifluoromethanesulfenyl chloride (CF₃SCl) by dimethylarsine (CH₃)₂AsH, yielding this compound and trifluoromethanethiol (CF₃SH) as byproducts . It also forms through cleavage reactions of tetramethyldiarsine ((CH₃)₂As–As(CH₃)₂) with CF₃SCl .
The compound’s polarizability and reactivity are influenced by the arsenic-chlorine bond, making it a precursor for synthesizing other organoarsenic derivatives. Its structural simplicity and high reactivity have positioned it as a model compound for studying arsenic-based chemistry.
Properties
CAS No. |
557-89-1 |
|---|---|
Molecular Formula |
C2H6AsCl |
Molecular Weight |
140.44 g/mol |
IUPAC Name |
chloro(dimethyl)arsane |
InChI |
InChI=1S/C2H6AsCl/c1-3(2)4/h1-2H3 |
InChI Key |
DXCZGVVDXIPLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Synthetic Utility : this compound’s reactivity enables its use in synthesizing asymmetric diarsines and sulfides, as demonstrated in reactions with unsymmetrical disulfides .
Bond Polarizability : The arsenic-chlorine bond in this compound exhibits higher polarizability compared to arsenic-sulfur bonds in analogs, influencing its electrophilic behavior .
Stability : this compound is less stable than its sulfonyl derivatives due to the lability of the As–Cl bond, which hydrolyzes readily in aqueous environments .
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